1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)-
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Overview
Description
1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is known for its unique structure, which includes a pyrrole ring and an isocyanate functional group. It has various applications in scientific research and industry due to its reactivity and functional properties.
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- typically involves the reaction of a pyrrole derivative with an isocyanate compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product under optimized conditions .
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of urea derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is employed in the study of biological processes and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- involves its reactivity with various nucleophiles. The isocyanate group can react with amines to form urea linkages, which are crucial in the formation of polymers and other materials. The pyrrole ring can participate in electron transfer reactions, making the compound useful in redox chemistry .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- can be compared with other similar compounds such as:
1H-Pyrrole-2,5-dione, 1-phenyl-: This compound has a phenyl group instead of an isocyanate group, leading to different reactivity and applications.
1-Vinyl-1H-pyrrole-2,5-dione:
The uniqueness of 1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- lies in its combination of a pyrrole ring and an isocyanate group, which provides a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
196492-12-3 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-(5-isocyanatopentyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H12N2O3/c13-8-11-6-2-1-3-7-12-9(14)4-5-10(12)15/h4-5H,1-3,6-7H2 |
InChI Key |
SCLQRRKBXAGUTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCN=C=O |
Origin of Product |
United States |
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